MS049 Dihydrochloride vs. MS023: Isoform Selectivity Comparison for PRMT4 and PRMT6 Research
MS049 dihydrochloride demonstrates a differentiated selectivity profile compared to the pan-Type I PRMT inhibitor MS023. While MS023 exhibits broad potency across five Type I PRMT isoforms, MS049 dihydrochloride achieves focused dual inhibition of PRMT4 and PRMT6 with substantially reduced activity against PRMT1, PRMT3, and PRMT8. This differential selectivity is critical for experiments requiring isoform-specific attribution of functional effects [1]. MS049 dihydrochloride inhibits PRMT4 with an IC50 of 34 ± 10 nM and PRMT6 with an IC50 of 43 ± 7 nM, whereas MS023 inhibits PRMT4 with an IC50 of 83 ± 10 nM and PRMT6 with an IC50 of 4 ± 0.5 nM. However, MS023 also potently inhibits PRMT1 (IC50 = 30 ± 9 nM) and PRMT8 (IC50 = 5 ± 0.1 nM), isoforms against which MS049 dihydrochloride is >300-fold (PRMT1 IC50 > 130 nM) and >30-fold (PRMT8 IC50 = 1.6 μM) less active, respectively [2].
| Evidence Dimension | Biochemical inhibition potency (IC50) across Type I PRMT isoforms |
|---|---|
| Target Compound Data | PRMT4: 34 ± 10 nM; PRMT6: 43 ± 7 nM; PRMT1: >130 nM; PRMT3: >220 nM; PRMT8: 1.6 μM |
| Comparator Or Baseline | MS023: PRMT4: 83 ± 10 nM; PRMT6: 4 ± 0.5 nM; PRMT1: 30 ± 9 nM; PRMT3: 119 ± 14 nM; PRMT8: 5 ± 0.1 nM |
| Quantified Difference | MS049 exhibits >300-fold selectivity over PRMT1/3 vs. MS023's high potency against PRMT1 (IC50 = 30 nM); MS049 shows >30-fold selectivity over PRMT8 (IC50 = 1.6 μM) vs. MS023's high potency against PRMT8 (IC50 = 5 nM) |
| Conditions | Radioactive methylation assays performed at substrate and cofactor concentrations equal to respective Km values for each enzyme; triplicate determinations; Mean ± SD reported |
Why This Matters
Researchers investigating the specific biological functions of PRMT4 and PRMT6 require a selective tool like MS049 to avoid confounding phenotypes caused by simultaneous inhibition of PRMT1 and PRMT8, which are potently targeted by pan-inhibitors such as MS023.
- [1] Shen Y, Szewczyk MM, Eram MS, Smil D, Kaniskan HÜ, de Freitas RF, Senisterra G, Li F, Schapira M, Brown PJ, et al. Discovery of a Potent, Selective, and Cell-Active Dual Inhibitor of Protein Arginine Methyltransferase 4 and Protein Arginine Methyltransferase 6. J Med Chem. 2016;59(19):9124-9139. Table 2. View Source
- [2] Eram MS, Shen Y, Szewczyk MM, Wu H, Senisterra G, Li F, Butler KV, Kaniskan HÜ, Speed BA, Dela Seña C, et al. A Potent, Selective, and Cell-Active Inhibitor of Human Type I Protein Arginine Methyltransferases. ACS Chem Biol. 2016;11(3):772-781. View Source
